molecular formula C37H52F6N10O10 B1384625 Ac-KQLR-AFC Trifluoroacetate CAS No. 1802078-38-1

Ac-KQLR-AFC Trifluoroacetate

Cat. No. B1384625
M. Wt: 910.9 g/mol
InChI Key: ASRDNSZJOFGFHU-KRZJFFIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-KQLR-AFC Trifluoroacetate is a synthetic compound . It is the optimal substrate for human hepsin, a membrane-anchored serine protease that is overexpressed in ovarian and prostate cancer and in renal cell carcinoma . This makes it a potential prognostic marker for these types of cancers .


Physical And Chemical Properties Analysis

The molecular weight of Ac-KQLR-AFC Trifluoroacetate is 796.85 . It is excited at 395-400 nm and emits at 495-505 nm . The compound is stored at temperatures below -15°C .

Scientific Research Applications

Alkaline Fuel Cell (AFC) Technology

Ac-KQLR-AFC Trifluoroacetate has significant applications in the field of Alkaline Fuel Cells (AFCs). Research indicates that AFCs, which contain KOH(aq) electrolyte, can use non-Pt catalysts and promise lower costs. A fundamental issue with AFCs is the reaction of KOH(aq) electrolyte with CO2, forming carbonate species that reduce performance and lifespan. However, recent studies have shown that using an aqueous-electrolyte-free alkaline anion-exchange membrane (AAEM) pre-exchanged to the CO3 form can decrease the carbonate content when operated in H2/air and methanol/air fuel cells, thus preventing carbonate performance losses (Adams et al., 2008). Another study reviewed the state of AFC technology, including its high power densities and long lifetimes in certain applications, as well as issues like CO2 sensitivity in the oxidant stream and potential solutions (McLean et al., 2002).

Organic Synthesis

Trifluoroacetic acid (TFA), a component of Ac-KQLR-AFC Trifluoroacetate, has widespread use in organic synthesis as a solvent, catalyst, and reagent. It's involved in numerous chemical transformations, such as rearrangements, deprotections, oxidations, reductions, and trifluoromethylations. A review of TFA's applications in synthetic organic chemistry highlights its diverse uses and importance as a strong acid, water miscible, and low boiling point reagent (López & Salazar, 2013).

Chromatography

Trifluoroacetic acid is also effective as an ion-pair reagent in the separation of small ionizable compounds by reversed-phase liquid chromatography (RPLC). It's used not only as a pH stabilizer in the mobile phase but also as an ion-pair reagent to control both retention and selectivity in the separation of small ionizable solutes (Cai & Li, 1999).

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51F3N10O8.C2HF3O2/c1-18(2)15-26(48-32(54)25(11-12-28(40)50)47-31(53)23(44-19(3)49)7-4-5-13-39)33(55)46-24(8-6-14-43-34(41)42)30(52)45-20-9-10-21-22(35(36,37)38)17-29(51)56-27(21)16-20;3-2(4,5)1(6)7/h9-10,16-18,23-26H,4-8,11-15,39H2,1-3H3,(H2,40,50)(H,44,49)(H,45,52)(H,46,55)(H,47,53)(H,48,54)(H4,41,42,43);(H,6,7)/t23-,24-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDNSZJOFGFHU-KRZJFFIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52F6N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-KQLR-AFC Trifluoroacetate

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